molecular formula C6H10O5 B1313653 (R)-Dimethyl 2-hydroxysuccinate CAS No. 70681-41-3

(R)-Dimethyl 2-hydroxysuccinate

Cat. No.: B1313653
CAS No.: 70681-41-3
M. Wt: 162.14 g/mol
InChI Key: YSEKNCXYRGKTBJ-SCSAIBSYSA-N
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Description

®-Dimethyl 2-hydroxysuccinate is an organic compound with the molecular formula C6H10O5 It is a derivative of succinic acid, where the hydroxyl group is attached to the second carbon atom, and both carboxyl groups are esterified with methanol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Dimethyl 2-hydroxysuccinate typically involves the esterification of ®-2-hydroxysuccinic acid. One common method is the reaction of ®-2-hydroxysuccinic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of ®-Dimethyl 2-hydroxysuccinate can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the continuous addition of ®-2-hydroxysuccinic acid and methanol into the reactor, with sulfuric acid as the catalyst. The product is then purified through distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: ®-Dimethyl 2-hydroxysuccinate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester groups can be reduced to primary alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used in anhydrous solvents.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.

Major Products Formed:

    Oxidation: Dimethyl 2-oxosuccinate or dimethyl 2-carboxysuccinate.

    Reduction: Dimethyl 2-hydroxybutanediol.

    Substitution: Dimethyl 2-substituted succinate derivatives.

Scientific Research Applications

®-Dimethyl 2-hydroxysuccinate has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: It serves as a substrate in enzymatic studies to understand metabolic pathways involving succinic acid derivatives.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.

    Industry: It is used in the production of biodegradable polymers and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ®-Dimethyl 2-hydroxysuccinate involves its interaction with various molecular targets. In enzymatic reactions, it can act as a substrate for enzymes that catalyze the oxidation or reduction of hydroxyl and ester groups. The pathways involved include the tricarboxylic acid cycle, where succinic acid derivatives play a crucial role in energy production and biosynthesis.

Comparison with Similar Compounds

    Dimethyl 2-hydroxysuccinate: The non-chiral version of the compound.

    Diethyl 2-hydroxysuccinate: An ester derivative with ethyl groups instead of methyl groups.

    Dimethyl 2-oxosuccinate: An oxidized form of the compound.

Uniqueness: ®-Dimethyl 2-hydroxysuccinate is unique due to its chiral nature, which makes it valuable in asymmetric synthesis. Its specific configuration allows for the selective production of enantiomerically pure compounds, which is crucial in the pharmaceutical industry for the development of drugs with specific biological activities.

Properties

IUPAC Name

dimethyl (2R)-2-hydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c1-10-5(8)3-4(7)6(9)11-2/h4,7H,3H2,1-2H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEKNCXYRGKTBJ-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@H](C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30892495
Record name (+)-Dimethyl malate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30892495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70681-41-3
Record name (+)-Dimethyl malate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30892495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dimethyl (2R)-2-hydroxybutanedioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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